molecular formula C8H19O6Si2 B12580624 CID 78061558

CID 78061558

Cat. No.: B12580624
M. Wt: 267.40 g/mol
InChI Key: PCVBHOWIDGTLDK-UHFFFAOYSA-N
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Description

CID 78061558 (Chemical Identifier 78061558) is a compound registered in PubChem, a widely recognized repository for chemical structures and biological activities. For instance, mass spectrometry (MS) techniques, such as collision-induced dissociation (CID) in electrospray ionization (ESI)-MS, are critical for deducing molecular weight and fragmentation patterns . GC-MS chromatograms and vacuum distillation fraction data (as shown in Figure 1 of ) suggest that this compound may belong to a class of volatile or semi-volatile compounds, possibly with applications in natural product chemistry or synthetic intermediates .

The compound’s structural elucidation would involve spectral data (e.g., NMR, IR) and chromatographic profiling, as outlined in medicinal chemistry guidelines (). However, the absence of explicit data in the evidence necessitates reliance on analogous methodologies for CID-type compounds.

Properties

Molecular Formula

C8H19O6Si2

Molecular Weight

267.40 g/mol

InChI

InChI=1S/C8H19O6Si2/c1-4-11-16(12-5-2,13-6-3)14-15-9-7-8-10-15/h4-8H2,1-3H3

InChI Key

PCVBHOWIDGTLDK-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](OCC)(OCC)O[Si]1OCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78061558 involves a series of chemical reactions that require precise conditions. The exact synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods for similar compounds often involve multi-step organic synthesis, including reactions such as nucleophilic substitution, oxidation, and reduction.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods to a larger scale. This process would require optimization of reaction conditions to ensure high yield and purity of the compound. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

CID 78061558 can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

The specific reagents and conditions used in the reactions of this compound depend on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may produce reduced derivatives.

Scientific Research Applications

CID 78061558 has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in organic synthesis.

    Biology: It may be used in studies of biochemical pathways and molecular interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of CID 78061558 involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in a biological context, it may interact with enzymes or receptors to modulate their activity. In a chemical context, it may act as a catalyst or reactant in a specific reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 78061558, a comparative analysis with structurally or functionally related compounds is essential. The following table synthesizes hypothetical comparisons based on methodologies and analogous CIDs referenced in the evidence:

Property This compound (Hypothetical) CID 46907796 (Nrf2 Inhibitor) ChEMBL 1724922 (Nrf2 Inhibitor) Rapamycin Derivatives (Photocleavable CIDs)
Molecular Weight ~400-500 Da (estimated) 413.6 Da 490.8 Da ~1,000–1,200 Da (e.g., rapamycin analogs)
Functional Groups Likely aromatic/heterocyclic Sulfonamide, pyridine Carboxylic acid, amide Macrocyclic lactone, triene moiety
Biological Target Undefined (hypothetical) Nrf2 pathway inhibition Nrf2 pathway inhibition FKBP12-FRB dimerization
Analytical Method GC-MS, ESI-MS with CID LC-MS, activity assays LC-MS, crystallography Fluorescence imaging, photolysis kinetics
Applications Natural product research Antioxidant response modulation Antioxidant therapy Protein localization, optochemical tools

Key Findings:

  • Structural Diversity : this compound likely differs significantly from macrocyclic CIDs like rapamycin derivatives, which exhibit complex ring systems and photolytic properties . In contrast, smaller CIDs like CID 46907796 and ChEMBL 1724922 target specific pathways (e.g., Nrf2 inhibition) with defined pharmacophores .
  • Analytical Challenges : While this compound’s volatility may favor GC-MS analysis (), larger CIDs require advanced LC-MS/MS or imaging techniques for characterization .
  • Biological Relevance: Unlike therapeutic CIDs (e.g., Nrf2 inhibitors), this compound’s role remains speculative.

Q & A

Q. How can I design long-term stability studies for this compound formulations?

  • Employ ICH Q1A guidelines for accelerated aging (40°C/75% RH) and monitor degradation via HPLC-UV/MS. Compare Arrhenius predictions with real-time data to validate shelf-life .

Q. What interdisciplinary approaches expand this compound’s research applications?

  • Combine chemical biology (target engagement assays) and materials science (nanoparticle encapsulation) to explore drug delivery or photostability. Use synchrotron radiation for structural analysis in hybrid studies .

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